molecular formula C19H23Cl2NO B1423977 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride CAS No. 1220032-93-8

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride

Cat. No. B1423977
CAS RN: 1220032-93-8
M. Wt: 352.3 g/mol
InChI Key: AQXGGOKGNDXFSL-UHFFFAOYSA-N
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Description

“3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219963-88-8 . It has a molecular weight of 359.94 . The IUPAC name for this compound is 3- (2- (4- (2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .


Molecular Structure Analysis

The linear formula of this compound is C22H30ClNO . The InChI code is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H .

Scientific Research Applications

Phenoxy Acids and Environmental Research

Phenoxy acids, a related group of compounds due to the phenoxy moiety, have been extensively studied for their behavior in aquatic environments and their removal methods. These compounds are highly soluble in water and are known for their mobility in the environment, potentially leading to surface and groundwater contamination. Research has focused on their degradation through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) are under investigation for their effectiveness in removing phenoxy acids from water, utilizing methods that combine UV radiation with other reagents for more efficient degradation (Muszyński, Brodowska, & Paszko, 2019).

Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity and diverse biological activities. Research in this area focuses on both the synthesis of pyrrolidine rings from various precursors and the functionalization of preformed rings, highlighting the importance of stereoisomers and spatial orientation of substituents on biological activity (Li Petri et al., 2021).

Sorption Studies and Environmental Impact

Studies on the sorption of phenoxy herbicides to soil and minerals provide insights into how related compounds interact with environmental components. Factors such as soil organic matter and iron oxides have been identified as significant for the sorption process, affecting the mobility and persistence of these compounds in the environment. Understanding these interactions is crucial for predicting the environmental fate of similar compounds and developing strategies for their removal or management (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO.ClH/c1-19(2,14-6-4-3-5-7-14)15-8-9-18(17(20)12-15)22-16-10-11-21-13-16;/h3-9,12,16,21H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXGGOKGNDXFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 2
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 3
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 4
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 6
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride

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